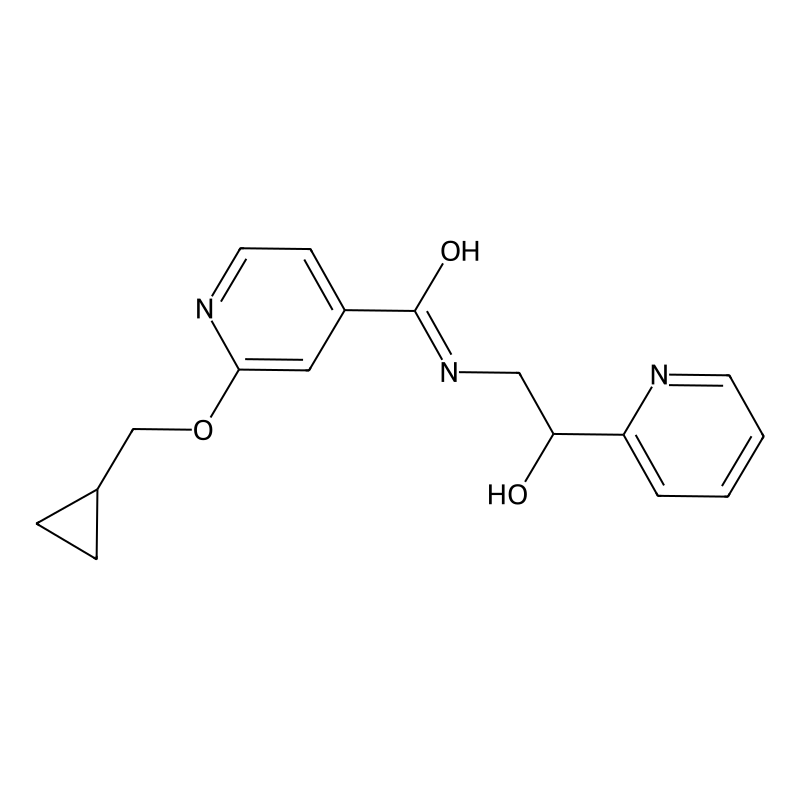

2-(cyclopropylmethoxy)-N-(2-hydroxy-2-(pyridin-2-yl)ethyl)isonicotinamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Catalysis in Organic Synthesis

Application Summary: This compound could be used as a catalyst or a reagent in organic synthesis, facilitating transformations such as the protodeboronation of pinacol boronic esters .

Methods of Application: The compound might be used in a catalytic amount to influence the reaction pathway, increasing the yield or selectivity of the desired product. Techniques like gas chromatography and mass spectrometry would be employed to analyze the reaction products.

Results Summary: The expected results would include a high turnover number (TON) and turnover frequency (TOF) for the catalyst, indicating its efficiency. The purity and yield of the product would also be critical data points.

Development of Analytical Standards

Application Summary: It may serve as a reference compound in analytical chemistry for the calibration of instruments or the development of new analytical methods .

2-(Cyclopropylmethoxy)-N-(2-hydroxy-2-(pyridin-2-yl)ethyl)isonicotinamide is a complex organic compound characterized by its unique structural features. It has a molecular formula of and incorporates several functional groups, including a cyclopropylmethoxy group, a pyridinyl moiety, and an isonicotinamide backbone. These features contribute to its distinctive chemical properties and potential reactivity in various applications.

- Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide, potentially forming carboxylic acids or ketones.

- Reduction: The amide group may be reduced to an amine using lithium aluminum hydride.

- Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridinyl and cyclopropylmethoxy moieties.

Common reagents for these reactions include:

- Oxidation: Potassium permanganate in acidic or basic conditions.

- Reduction: Lithium aluminum hydride in anhydrous ether.

- Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitutions.

2-(Cyclopropylmethoxy)-N-(2-hydroxy-2-(pyridin-2-yl)ethyl)isonicotinamide has garnered interest in biological research due to its potential as a biochemical probe or lead compound in drug discovery. Its structure suggests it may interact with specific biological targets, including enzymes and receptors, making it a candidate for studying enzyme inhibition and receptor binding. Its unique structural features may allow it to modulate biological pathways, particularly those involving pyridinyl or isonicotinamide pathways .

The synthesis of this compound typically involves multiple steps:

- Formation of the Cyclopropylmethoxy Intermediate: This involves reacting cyclopropylmethanol with a halogenating agent (e.g., thionyl chloride) to produce cyclopropylmethyl chloride.

- Nucleophilic Substitution: The cyclopropylmethyl chloride is reacted with sodium methoxide to yield cyclopropylmethoxy methane.

- Coupling with Isonicotinic Acid: The cyclopropylmethoxy methane is coupled with isonicotinic acid using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

- Introduction of the Pyridinyl Group: The final step involves reacting the isonicotinamide derivative with 2-hydroxy-2-(pyridin-2-yl)ethylamine under basic conditions to yield the target compound.

The compound has various potential applications across different fields:

- Chemistry: It serves as a building block for synthesizing more complex molecules and exploring new reaction mechanisms.

- Biology: Investigated for its role as a biochemical probe in drug discovery and studying enzyme inhibition.

- Medicine: Potential therapeutic applications, particularly in diseases where modulation of specific biological pathways is beneficial.

- Industry: May be utilized in developing new materials or as an intermediate in synthesizing agrochemicals, dyes, and other specialty chemicals .

The mechanism of action of 2-(cyclopropylmethoxy)-N-(2-hydroxy-2-(pyridin-2-yl)ethyl)isonicotinamide involves its interaction with molecular targets such as enzymes or receptors. The pyridinyl and isonicotinamide moieties are crucial for binding to these targets, potentially inhibiting or modulating their activity. Understanding these interactions is essential for elucidating its biological effects and therapeutic potential .

Several compounds share structural similarities with 2-(cyclopropylmethoxy)-N-(2-hydroxy-2-(pyridin-2-yl)ethyl)isonicotinamide. Below are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-(Cyclopropylmethoxy)-5-(oxan-4-yl)pyridine-2-carboxamide | Contains a cyclopropylmethoxy group and a carboxamide | Focused on oxan derivatives |

| N-[3-(Cyclopropylmethoxy)-4-methylphenyl]-4-pyridinecarboxamide | Incorporates a methyl group on the phenyl ring | Emphasizes methyl substitution effects |

| 5-Cyclohexyl-6-(cyclopropylmethoxy)-n-[1-amino-4-methyl]pyridine derivatives | Features cyclohexane instead of pyridine | Highlights cyclohexane's influence on activity |

These compounds demonstrate variations in substituents and structural frameworks that affect their biological activity and chemical reactivity. The unique combination of functional groups in 2-(cyclopropylmethoxy)-N-(2-hydroxy-2-(pyridin-2-yl)ethyl)isonicotinamide sets it apart from these similar compounds, suggesting distinct mechanisms of action and potential applications .